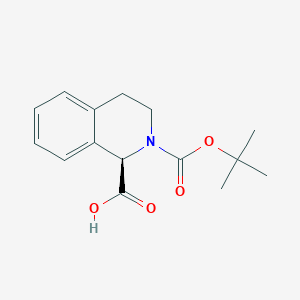

(R)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to “®-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid” has been reported. For instance, a mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been described .科学的研究の応用

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines, including derivatives of the specified compound, have been extensively studied for their therapeutic applications. The THIQ scaffold is recognized for its versatility in drug discovery, particularly in cancer and central nervous system (CNS) disorders. A review covering patents from 2010 to 2015 highlighted the significant success of THIQ derivatives in anticancer drug discovery, as well as their potential in treating infectious diseases and metabolic disorders. The US FDA approval of trabectedin for soft tissue sarcomas underscores the importance of this class in anticancer therapy (Singh & Shah, 2017).

Catalytic Non-Enzymatic Kinetic Resolution

The compound's structural motif is relevant in the field of asymmetric synthesis, particularly in the catalytic non-enzymatic kinetic resolution (KR) of racemic mixtures. This process is crucial for producing enantiopure compounds, a foundational aspect of medicinal chemistry. Advances in chiral catalysis have made it possible to achieve high enantioselectivity and yield, enhancing the efficiency of synthesizing biologically active molecules (Pellissier, 2011).

Bioactive Plant Compounds

Carboxylic acids, including those structurally related to the specified compound, exhibit a range of biological activities. A review of natural carboxylic acids and their derivatives highlighted their antioxidant, antimicrobial, and cytotoxic activities, underscoring the potential of these compounds in developing new pharmaceuticals (Godlewska-Żyłkiewicz et al., 2020).

Synthetic Phenolic Antioxidants

Research on synthetic phenolic antioxidants, which share functional groups with the compound , has provided insights into their environmental occurrence, human exposure, and toxicity. These studies are crucial for understanding the safety profiles of compounds derived from or related to tetrahydroisoquinolines and their use in food and pharmaceutical industries (Liu & Mabury, 2020).

Novel Carboxylic Acid Bioisosteres

The exploration of novel carboxylic acid bioisosteres, aiming to improve pharmacological profiles, highlights the ongoing innovation in drug design. Modifications of the carboxylic acid group can lead to compounds with enhanced metabolic stability, reduced toxicity, and better pharmacokinetics, demonstrating the critical role of functional group manipulation in medicinal chemistry (Horgan & O’Sullivan, 2021).

特性

IUPAC Name |

(1R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-8-10-6-4-5-7-11(10)12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTRFKAFNRHBCH-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC2=CC=CC=C2[C@@H]1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649643 |

Source

|

| Record name | (1R)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

CAS RN |

151004-96-5 |

Source

|

| Record name | (1R)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B168806.png)

![N-methyl-N-[methyl(nitro)sulfamoyl]nitramide](/img/structure/B168835.png)